![molecular formula C12H7BrN2O B3045681 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine CAS No. 111852-42-7](/img/structure/B3045681.png)

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine

Descripción general

Descripción

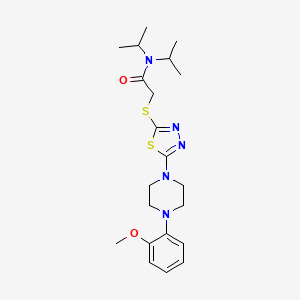

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7BrN2O . It has a molecular weight of 275.1 .

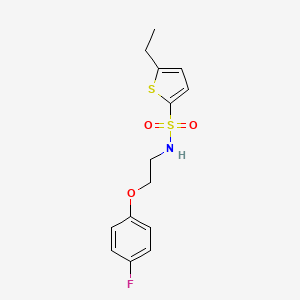

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine consists of a bromophenyl group attached to an oxazolo[4,5-b]pyridine ring .Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Activity

2-(Substituted phenyl)oxazolo[4,5-b]pyridines, a category that includes 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine, have been found to possess significant anti-inflammatory and analgesic activities. Some of these compounds have demonstrated activity levels comparable to phenylbutazone or indomethacin, notable for not causing irritation in the gastrointestinal tract like other acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Properties

Certain derivatives of 2-(substituted)oxazolo[4,5-b]pyridine have shown promising antimicrobial activities against various bacterial strains and drug-resistant isolates, as well as fungal strains. These compounds have been observed to exhibit better activity against certain isolates compared to standard antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Application in Dyes and Pigments

2-(Aminophenyl)oxazolo[4,5-b]pyridines have been utilized in the creation of monoazo dyes suitable for polyamide fabrics and in the production of cationic dyes for acrylic fibers. These dyes have been assessed for their color properties using tristimulus colorimetry, showcasing their potential in the textile industry (Barni et al., 1985).

Fluorescence Studies

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been extensively studied. These compounds exhibit increased ground and excited state dipole moments upon the introduction of electron withdrawing and donating groups. Their fluorescence properties, including charge transfer characteristics, have potential applications in various scientific fields (Mac et al., 2007).

Direcciones Futuras

The future directions for research on 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine could include further exploration of its potential as an antimicrobial agent, given the promising results seen with similar oxazolo[4,5-b]pyridine derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVKDMYJJLCCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547574 | |

| Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)oxazolo[4,5-b]pyridine | |

CAS RN |

111852-42-7 | |

| Record name | 2-(4-Bromophenyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045599.png)

![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045601.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3045609.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)